1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Description
Significance of Fluorinated and Halogenated Organic Compounds in Modern Chemical Research
The strategic incorporation of halogens, particularly fluorine, into organic molecules is a cornerstone of modern chemical research. numberanalytics.comnumberanalytics.com This is driven by the profound and often beneficial changes that halogenation imparts to a molecule's reactivity, stability, and biological activity. numberanalytics.comchimia.ch
Halogenation is a fundamental and versatile tool in organic synthesis, serving as a gateway to a vast array of chemical transformations. jk-sci.comnumberanalytics.com The introduction of a halogen atom into an organic compound provides a reactive "handle" that can be further manipulated. jk-sci.com This enhanced reactivity allows for the construction of complex molecular architectures that would otherwise be difficult to assemble. numberanalytics.com For instance, halogenated intermediates can readily undergo nucleophilic substitution, elimination, and organometallic coupling reactions, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. allen.innumberanalytics.commt.com The process of halogenation can involve various methods, including free radical, electrophilic, and nucleophilic pathways, each offering different levels of selectivity and control. numberanalytics.com
The substitution of hydrogen with fluorine, the most electronegative element, has a dramatic impact on a molecule's properties. degruyter.comacs.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.comwikipedia.org This stability often translates to increased metabolic resistance in drug molecules. chimia.chnih.gov
Contextualization of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane within Organohalogen Chemistry
The compound this compound is a complex halogenated alkane, possessing a butane (B89635) backbone substituted with multiple different halogen atoms. nih.gov Its structure suggests its potential as a specialized reagent or building block in synthetic chemistry, embodying the principles of multi-halogenation.
The synthesis of halogenated alkanes has been a subject of study since the early days of organic chemistry. numberanalytics.com Early methods often involved direct halogenation of alkanes, which typically resulted in a complex mixture of mono- and polyhalogenated products and was difficult to control. ncert.nic.in Over time, more selective methods were developed, such as the addition of halogens or hydrogen halides to alkenes and the replacement of hydroxyl groups in alcohols. ncert.nic.in The development of reagents and catalysts for more controlled halogenation reactions has been a continuous effort. acs.org The synthesis of molecules with multiple, different halogen atoms on a simple alkane framework, like butanes, represents a more advanced challenge, requiring highly specific and controlled synthetic strategies. acs.orgbeilstein-journals.org
Modern research into complex halogenated alkanes is driven by the need for novel building blocks in various fields. nih.gov The focus is on developing highly selective and efficient synthetic methods, often employing transition-metal catalysis or enzymatic processes to achieve specific halogenation patterns. acs.orgresearchgate.net There is a growing interest in "late-stage halogenation," where halogen atoms are introduced into complex molecules at a late step in the synthesis, allowing for rapid diversification of drug candidates and other functional molecules. nih.gov The unique combination of halogens in compounds like this compound makes them interesting targets for research, as they offer multiple reactive sites for further chemical modification. chromatographyonline.comnih.gov The interplay of different halogens on the same carbon skeleton can lead to unique reactivity and properties that are still being explored. rsc.org
Compound Data
Below are the computed properties for this compound and its stereoisomer.
Interactive Data Table: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H4Br2ClF3 | nih.gov |
| Molecular Weight | 304.33 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChIKey | RJOGGYLEOPNVJV-UHFFFAOYSA-N | nih.gov |
| SMILES | C(CBr)C(C(F)(F)Br)(F)Cl | nih.gov |
| XLogP3 | 3.8 | nih.gov |
Interactive Data Table: Computed Properties of (2S)-1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H4Br2ClF3 | nih.gov |
| Molecular Weight | 304.33 g/mol | nih.gov |
| IUPAC Name | (2S)-1,4-dibromo-2-chloro-1,1,2-trifluorobutane | nih.gov |
| InChIKey | RJOGGYLEOPNVJV-GSVOUGTGSA-N | nih.gov |
| SMILES | C(CBr)C@(F)Cl | nih.gov |
| XLogP3 | 3.8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGGYLEOPNVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958841 | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-13-2 | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,4-dibromo-2-chloro-1,1,2-trifluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,4 Dibromo 2 Chloro 1,1,2 Trifluorobutane
Direct Halogenation Approaches to Fluorinated Butane (B89635) Derivatives
Direct halogenation represents a fundamental class of reactions for the synthesis of halogenated organic compounds. These reactions typically involve the addition of halogens across a double or triple bond or the substitution of a hydrogen atom with a halogen.
Bromochlorination of Fluorinated Butenes
The bromochlorination of fluorinated butenes is a specific type of mixed halogenation reaction where both a bromine and a chlorine atom are added across a carbon-carbon double bond. This can be achieved using a mixture of bromine and chlorine ucalgary.ca.
The addition of halogens like bromine and chlorine to alkenes generally proceeds through an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen-halogen bond as it approaches the electron-rich pi bond of the alkene libretexts.orgyoutube.com. This leads to the formation of a cyclic halonium ion intermediate, which is a three-membered ring containing a positively charged halogen atom libretexts.orgyoutube.commasterorganicchemistry.com.
In the case of bromination, this intermediate is a bromonium ion. This cyclic intermediate is then attacked by a halide ion in a second step. This attack typically occurs from the side opposite to the initial halogen addition, leading to an anti-addition product libretexts.orgyoutube.commasterorganicchemistry.com. The entire process is a type of electrophilic addition youtube.com.
The free-radical halogenation of alkanes offers an alternative mechanism, proceeding through initiation, propagation, and termination steps. Initiation involves the homolytic cleavage of the halogen-halogen bond by UV light or heat to form halogen radicals libretexts.org. These radicals then abstract a hydrogen atom from the alkane, creating an alkyl radical, which in turn reacts with a halogen molecule to form the product and another halogen radical, thus propagating the chain reaction libretexts.org.
The regioselectivity of halogen addition to unsymmetrical alkenes is governed by the stability of the intermediate carbocation or radical. In electrophilic additions, such as the addition of hydrogen halides (HX), Markovnikov's rule is generally followed. This rule states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon, leading to the formation of the more stable carbocation intermediate chemguide.co.uk.
However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to an anti-Markovnikov product where the bromine atom adds to the less substituted carbon curlyarrows.comchemistrysteps.com. This is because the bromine radical adds first to the double bond to form the more stable radical intermediate chemistrysteps.com.
The stereochemistry of halogen addition to alkenes is typically anti-addition. This is a consequence of the reaction mechanism involving a cyclic halonium ion intermediate. The nucleophilic halide ion attacks the carbon from the side opposite to the halonium ion, resulting in the two halogen atoms being on opposite faces of the original double bond libretexts.orgyoutube.commasterorganicchemistry.comwikipedia.org. This type of reaction, where a specific stereoisomer of the starting material yields a specific stereoisomer of the product, is known as a stereospecific reaction chemistrysteps.com.
Table 1: Regioselectivity of HBr Addition to Alkenes
| Reaction Condition | Mechanism | Product |
|---|---|---|
| HBr | Electrophilic Addition | Markovnikov |
| HBr, ROOR (Peroxide) | Free Radical Addition | Anti-Markovnikov |
Independent Synthesis Routes
Independent synthesis routes provide alternative pathways to the target molecule, which can be advantageous in terms of yield, cost, or availability of starting materials.
While not a direct synthesis of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, the dehalogenation of this target compound is used to produce 4-bromo-1,1,2-trifluoro-1-butene (B151897). A patent describes a process where this compound undergoes a dehalogenation reaction in water using a dehalogenation agent such as zinc, iron, magnesium, aluminum, tin, copper, or manganese to yield 4-bromo-1,1,2-trifluoro-1-butene google.com. The reverse reaction, the addition of HBr to 4-bromo-3-chloro-3,4,4-trifluorobutene-1, could theoretically be a route to the target compound. The regioselectivity of this addition would be crucial in determining the final product structure.
The addition of HBr to an unsymmetrical alkene like 4-bromo-3-chloro-3,4,4-trifluorobutene-1 would likely be influenced by the electronic effects of the existing halogen substituents. The presence of electron-withdrawing fluorine and chlorine atoms can affect the stability of the carbocation or radical intermediates, thereby influencing whether the addition follows Markovnikov's or anti-Markovnikov's rule. For instance, the free-radical addition of HBr in the presence of peroxides typically leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond curlyarrows.comchemistrysteps.com.
Functional group transformations are essential in multi-step organic synthesis to introduce or modify specific functional groups. The incorporation of bromine and chlorine into a fluorinated butane backbone can be achieved through various methods.
One common approach is the conversion of alcohols to alkyl halides. However, for a molecule like this compound, a more direct approach starting from a precursor with a carbon-carbon double bond is generally more efficient.
The synthesis of polyhalogenated butanes can be achieved through the halogenation of butenes. For example, trans-1,4-dichloro-2-butene (B41546) can be chlorinated to produce meso-1,2,3,4-tetrachlorobutane. The reaction conditions, such as the presence of a free radical inhibitor and a chloride ion source, are crucial for achieving high yields of the desired stereoisomer.
Alternative Synthetic Strategies for Halogenated Butanes
Several alternative strategies exist for the synthesis of halogenated butanes, which could be adapted for the preparation of this compound.
Metal-Mediated Dehalogenation for Related Compounds and Potential Adaptation
Metal-mediated dehalogenation reactions are a viable approach for the synthesis of certain halogenated compounds. These reactions typically involve the reductive removal of halogen atoms from a polyhalogenated precursor. For instance, iron-catalyzed hydrodehalogenation of aryl halides has been demonstrated using Fe(acac)₃ and a Grignard reagent as a reductant. nih.gov This method has shown high chemoselectivity for the removal of iodine, bromine, and chlorine, while tolerating fluorine. nih.gov
Adapting this methodology for the synthesis of this compound would likely involve a starting material with a higher degree of halogenation. The selective removal of specific halogen atoms would be a significant challenge, as the reactivity order for dehalogenation is generally I > Br > Cl > F. acs.org
Exploration of Radical Reactions in Organofluorine Synthesis
Radical reactions are a cornerstone of organofluorine chemistry and offer versatile methods for the formation of carbon-fluorine and carbon-halogen bonds. wikipedia.org Radical fluorination, for example, involves the reaction of a carbon-centered radical with a fluorine source. wikipedia.org While direct fluorination with F₂ gas is highly exothermic and difficult to control, other reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor have been developed for more controlled radical fluorination. wikipedia.orgwikipedia.org
The synthesis of this compound could potentially be achieved through a radical addition process. This might involve the radical-initiated addition of a brominated and chlorinated fluoroalkane to an alkene. The regioselectivity of such an addition would be governed by the stability of the resulting radical intermediates. masterorganicchemistry.com
Nucleophilic Substitution Reactions for Halide Interconversion
Nucleophilic substitution reactions are fundamental in organic chemistry for the interconversion of functional groups, including halogens. science-revision.co.uk In the context of synthesizing mixed halogenated alkanes, a common strategy is the Finkelstein reaction, which involves the exchange of one halogen for another. ncert.nic.in
For the synthesis of this compound, a precursor with a different halogen at one of the positions could undergo nucleophilic substitution. For example, a corresponding chloro- or iodo- precursor could be treated with a bromide salt to introduce the bromine atoms. The choice of solvent is crucial in these reactions, as it can significantly influence the reaction rate and equilibrium. youtube.comchemguide.co.uk The reactivity of haloalkanes in nucleophilic substitution generally follows the trend R-I > R-Br > R-Cl > R-F, which is inversely related to the carbon-halogen bond strength. youtube.com
Optimization of Synthetic Pathways and Yields
The optimization of synthetic pathways is crucial for maximizing product yield and purity while minimizing byproducts and reaction time.
Control of Reaction Conditions (Temperature, Solvent, Catalysis)
The conditions under which a reaction is performed have a profound impact on its outcome.
Temperature: In free-radical halogenations, temperature can influence the selectivity of the reaction. libretexts.org Higher temperatures generally increase the reaction rate but may lead to a decrease in selectivity.
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. For nucleophilic substitution reactions, polar aprotic solvents like acetone (B3395972) or DMF are often used to favor the Sₙ2 mechanism. chemguide.co.uk
Catalysis: Catalysts can be employed to enhance reaction rates and selectivity. For instance, in metal-mediated reactions, the choice of metal and ligands is critical. nih.gov In radical reactions, the initiator concentration can be adjusted to control the rate of radical formation.
| Parameter | Effect on Reaction | Example Application |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can decrease selectivity in radical halogenations. | Optimizing the temperature in the telomerization of fluoroalkenes to control the chain length of the products. |
| Solvent | Affects solubility of reactants and stability of intermediates. Polar aprotic solvents favor Sₙ2 reactions. | Using acetone in a Finkelstein reaction to facilitate the precipitation of the resulting sodium chloride or bromide. ncert.nic.in |
| Catalyst | Increases reaction rate and can enhance selectivity. The choice of initiator in radical reactions is crucial. | Utilizing a peroxide initiator for the free-radical addition of a haloalkane to an alkene. |
Purification Techniques for Complex Halogenated Products
The purification of complex halogenated products often presents challenges due to the presence of isomers and byproducts with similar physical properties.
Fractional Distillation: This technique is widely used to separate liquids with close boiling points. wikipedia.orgrochester.edu For high-boiling or thermally sensitive compounds, fractional distillation under reduced pressure is employed to lower the boiling points and prevent decomposition. msu.edurochester.edu
Preparative Gas Chromatography (Prep GC): For the separation of complex mixtures of volatile compounds, including halogenated isomers, preparative gas chromatography is a powerful technique. researchgate.netnih.govuochb.cznih.gov It allows for the isolation of highly pure individual components. researchgate.net
| Purification Technique | Principle of Separation | Application for Halogenated Compounds |
| Fractional Distillation | Difference in boiling points of the components in a liquid mixture. wikipedia.org | Separation of isomeric halogenated butanes or removal of lower or higher boiling impurities. |
| Preparative Gas Chromatography (Prep GC) | Differential partitioning of volatile compounds between a stationary phase and a mobile gas phase. researchgate.net | Isolation of high-purity this compound from a complex reaction mixture containing isomers and byproducts. |
Mechanistic Studies of Reactions Involving 1,4 Dibromo 2 Chloro 1,1,2 Trifluorobutane
Investigation of Halonium Ion Intermediates in Electrophilic Additions
Electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry that typically proceeds through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This three-membered ring, containing a positively charged halogen atom, was first proposed by Roberts and Kimball in 1937 to explain the observed anti-diastereoselectivity of these reactions. openstax.org The formation of a bridged halonium ion intermediate, rather than an open-chain carbocation, prevents rotation around the carbon-carbon bond and dictates that the subsequent nucleophilic attack occurs from the opposite face, leading to an anti-addition product. libretexts.orglibretexts.org
In the context of forming polyhalogenated alkanes like 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, the precursor would be a halo-trifluorobutene. Studies on the electrophilic addition of halogens and interhalogens to 4-halo-1,1,2-trifluorobut-1-enes reveal significant insights into the nature of the resulting halonium ion intermediates. Quantum chemical calculations on the intermediates formed from the reaction of chlorine with 4-chloro-1,1,2-trifluorobut-1-ene indicate an open-ion structure rather than a bridged one. dtic.mil The structure of the halonium ion—whether it is a symmetrically bridged ion, an unsymmetrical bridged ion, or a true β-halocarbocation—is highly dependent on the specific halogen and the substitution pattern of the alkene. dtic.mil
The formation of halonium ions can sometimes be followed by rearrangements, particularly when a neighboring group can participate to form a more stable intermediate. In the reactions of halogens with 4-halo-1,1,2-trifluorobut-1-enes, there is potential for the halogen at the C-4 position to act as an internal nucleophile, leading to the formation of a five-membered cyclic halonium ion from the initial three-membered ring. dtic.mil
However, investigations show that for 4-chloro-1,1,2-trifluorobut-1-ene, the 4-chloro substituent does not act as a neighboring group. No rearranged products resulting from the formation of five-membered ring halonium ions were observed in reactions with bromine (Br₂), bromine monochloride (BrCl), or iodine monobromide (IBr). dtic.mil This lack of rearrangement is attributed to the strong electron-withdrawing effect of the three vinyl fluorine atoms, which diminishes the neighboring group participation of the chlorine atom. dtic.mil
In contrast, when the substituent at the C-4 position is more nucleophilic, such as bromine or iodine, rearrangement becomes more favorable. The tendency for the number-4 halogen to participate as a neighboring group follows the order of its nucleophilicity: I > Br > Cl. dtic.mil For instance, the reaction of chlorine with 4-bromo-1,1,2-trifluorobut-1-ene does yield a small percentage of rearranged product. dtic.mil
Table 1: Calculated Bond Angles and Charge Densities for Halonium Ions from 4-chloro-1,1,2-trifluorobut-1-ene
| Electrophile | Intermediate Ion | C1-X-C2 Angle (α) | C1-C2-X Angle (β) | Charge on C1 | Charge on C2 |
|---|---|---|---|---|---|
| Cl₂ | Chloronium | 110.6° | 73.1° | +0.08 | +0.28 |
| Br₂ | Bromonium | 80.3° | 50.1° | +0.12 | +0.08 |
| IBr | Iodonium (B1229267) | 75.5° | 52.4° | +0.14 | +0.07 |
Data sourced from quantum chemical calculations. The data indicates that the chloronium ion is an open structure, while the bromonium and iodonium ions are more symmetrically bridged. dtic.mil
The nature of the intermediate in electrophilic additions to highly fluorinated alkenes is a subject of significant interest. For 4-halo-1,1,2-trifluorobut-1-enes, the chloronium ion intermediates are calculated to be unbridged, open-ion structures. dtic.mil These open-ion structures are more akin to classical carbocations, specifically β-halocarbocations, than to the bridged halonium ions seen in typical alkene halogenations.
These open chloronium ions from terminal alkenes bearing vinyl fluorines show similarities to fluorocarbocations that would be formed from the addition of a proton. dtic.mil The strong electron-withdrawing nature of the fluorine atoms destabilizes the formation of a bridged structure. The stability of fluorinated carbocations is a complex issue, with α-fluorine atoms sometimes stabilizing a carbocation through lone-pair donation, while multiple fluorine atoms are generally destabilizing due to their inductive effect. rsc.org The preference for an open-ion structure in the case of these trifluorobutene derivatives suggests that the electronic demand at the cationic center is not sufficiently met by chlorine bridging, leading to a structure that resembles a fluorinated carbocation. dtic.mil
Reaction Pathways and Kinetics of Transformation
The reaction pathways for the halogenation of 4-halo-1,1,2-trifluorobut-1-enes are dictated by the nature of the intermediate formed. The kinetics of these transformations and the resulting product distributions depend on the specific halogenating agent used and the identity of the substituent at the C-4 position. dtic.mil
The stereochemistry of halogen addition to alkenes is a powerful diagnostic tool for determining the reaction mechanism. The observation of anti-addition is strong evidence for the involvement of a bridged halonium ion. masterorganicchemistry.comlumenlearning.com When the intermediate is a bridged bromonium or iodonium ion, the nucleophile (a halide ion) attacks one of the carbon atoms of the ring from the side opposite the bridge, resulting in the exclusive formation of the anti-addition product. chemistrysteps.com This backside attack is analogous to an SN2 reaction. masterorganicchemistry.com
For the reactions involving 4-halo-1,1,2-trifluorobut-1-enes, the stereochemical outcome is linked to the structure of the intermediate. For bromination and iodination, where bridged ions are formed, anti-addition is the expected outcome. dtic.mil However, if the intermediate is an open carbocation, as is suggested for chlorination, rotation around the C-C single bond could potentially occur before nucleophilic attack, leading to a mixture of syn- and anti-addition products. openstax.org The stereospecificity of these reactions, where a specific stereoisomer of the starting material yields a specific stereoisomer of the product, is a hallmark of the bridged halonium ion mechanism. libretexts.org Information on elimination reactions of this compound is not detailed in the reviewed literature, but such reactions would likely proceed via E2 or E1cb mechanisms depending on the conditions, influenced by the acidity of the protons and the stability of any carbanionic intermediate.
The presence of strongly electron-withdrawing fluorine atoms on the double bond has a profound influence on the mechanism of electrophilic addition. dtic.milrsc.org These substituents destabilize the developing positive charge of a carbocationic intermediate. rsc.org This effect has several consequences for the reaction mechanism.
First, the fluorine substituents decrease the nucleophilicity of the alkene, making it less reactive towards electrophiles. Second, they influence the structure of the halonium ion intermediate. As discussed, the three vinyl fluorine atoms on 4-halo-1,1,2-trifluorobut-1-enes favor the formation of open, carbocation-like chloronium ions, whereas the larger, more polarizable bromine and iodine atoms can still form bridged ions. dtic.mil This is because the electron-withdrawing fluorine atoms reduce the ability of the π-system and the carbon atoms to sustain the positive charge required for a stable bridged structure with a less polarizable halogen like chlorine. dtic.mil The fluorine atoms effectively "attenuate" the neighboring group effect, making rearrangements less likely. dtic.mil This modulation of the intermediate's structure directly impacts the reaction's regioselectivity and stereoselectivity.
Table 2: Product Ratios from the Reaction of Bromine Monochloride with 4-chloro-1,1,2-trifluorobut-1-ene
| Product | Structure | Ratio |
|---|---|---|
| Dichloro Product | 1,2,4-trichloro-1,1,2-trifluorobutane | 1.0 |
| Dibromo Product | 4-chloro-1,2-dibromo-1,1,2-trifluorobutane | 2.9 |
Data reflects the product ratio after 10-15 minutes of reaction time. dtic.mil
Degradation Pathways and Environmental Fate Considerations
Polyhalogenated alkanes are often resistant to natural degradation processes. nih.gov The carbon-halogen bonds, particularly the carbon-fluorine bond, are very strong, contributing to the chemical stability and recalcitrance of these molecules. wikipedia.org Their environmental fate is determined by a combination of abiotic and biotic processes.
Abiotic degradation can occur through processes like photolysis (degradation by sunlight), especially in the atmosphere or surface waters. wikipedia.org However, the effectiveness of photolysis depends on the compound's ability to absorb UV light. Halogenated compounds can also undergo abiotic degradation through hydrolysis, although this is often a slow process for alkanes.
Biotic degradation, or biodegradation, by microorganisms is a key pathway for the removal of many organic pollutants. nih.gov For highly halogenated compounds, anaerobic conditions are often more favorable for degradation than aerobic conditions. mdpi.com A primary mechanism for the initial breakdown of polyhalogenated compounds under anaerobic conditions is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. mdpi.com Microorganisms can use these compounds as electron acceptors in a process known as dehalorespiration. mdpi.com However, the presence of multiple, different halogens (Br, Cl, F) complicates prediction, as the ease of reductive dehalogenation typically follows the order I > Br > Cl > F. The complete mineralization of such complex molecules is often challenging, and can lead to the accumulation of persistent and potentially toxic intermediate products. nih.gov Given the structure of this compound, it is likely to be a persistent organic pollutant, with concerns about bioaccumulation due to its lipophilicity. nih.gov
Biotransformation of Fluorinated Organics
The biotransformation of fluorinated organic compounds is a specialized area of research, as the high strength of the carbon-fluorine bond often makes these molecules resistant to degradation. researchgate.net However, various microorganisms have evolved enzymatic machinery capable of cleaving carbon-halogen bonds, including the carbon-fluorine bond. researchgate.netnih.govacs.org
Dehalogenating enzymes, or dehalogenases, are key to this process. nih.gov These enzymes catalyze the removal of halogen atoms from organic substrates and are broadly categorized based on their reaction mechanisms, which include hydrolytic, reductive, and oxidative dehalogenation. acs.orgresearchgate.net For instance, fluoroacetate (B1212596) dehalogenases have been studied for their ability to break the C-F bond in fluoroacetate. researchgate.netacs.org The mechanism often involves a nucleophilic attack on the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. acs.org
While no specific studies on the biotransformation of this compound by particular microbial strains like Pseudomonas putida are available, this bacterium is well-known for its ability to degrade a wide range of hydrocarbons and halogenated compounds. researchgate.netkemdiktisaintek.go.idnih.govnih.gov The degradation of alkanes by Pseudomonas species often initiates with an oxidation step, typically hydroxylation of a terminal methyl group, catalyzed by monooxygenase enzymes. researchgate.netkemdiktisaintek.go.id Given the structure of this compound, it is plausible that initial enzymatic attack could occur at the C-H bonds of the ethyl group, or potentially at the carbon-halogen bonds, with the C-Br and C-Cl bonds being more susceptible to cleavage than the C-F bonds due to their lower bond dissociation energies.
Table 1: General Types of Enzymatic Dehalogenation Reactions
| Reaction Type | General Mechanism | Relevant Enzyme Classes |
| Hydrolytic Dehalogenation | Replacement of a halogen atom with a hydroxyl group from water. | Haloalkane dehalogenases, Haloacid dehalogenases |
| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom, typically occurring under anaerobic conditions. | Reductive dehalogenases |
| Oxidative Dehalogenation | Initial oxidation of the molecule, which can lead to the removal of a halogen atom. | Monooxygenases, Dioxygenases |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural determination of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, allowing for the unambiguous assignment of its proton, carbon, and fluorine nuclei.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct proton signals, corresponding to the four hydrogen atoms in the molecule. The chemical shifts are reported to be 3.630 ppm, 3.542 ppm, 2.921 ppm, and 2.751 ppm chemicalbook.com. These signals arise from the two methylene (B1212753) (-CH₂-) groups in the butane (B89635) chain. The protons on C3 and C4 are diastereotopic due to the chiral center at C2, leading to complex splitting patterns. The protons on the carbon adjacent to the bromine atom (C4) are expected to be deshielded and appear at a lower field compared to the protons on C3. Further analysis of the coupling constants would be necessary to definitively assign each signal to a specific proton.
| Assigned Proton | Chemical Shift (ppm) in CDCl₃ |
| H-3a / H-3b / H-4a / H-4b | 3.630, 3.542, 2.921, 2.751 |
| Note: Specific assignment of each chemical shift to a particular proton requires further 2D NMR analysis. |
¹³C NMR Analysis of Carbon Framework
¹⁹F NMR Analysis of Fluorine Environments
The ¹⁹F NMR spectrum is crucial for characterizing the fluorine environments in this compound. The molecule contains three fluorine atoms attached to two different carbon atoms (C1 and C2), creating distinct chemical environments. The two fluorine atoms on C1 (-CF₂Br) are diastereotopic and would be expected to show separate signals, each coupled to the other and to the fluorine atom on C2. The single fluorine atom on C2 (-CFCl-) would appear as a distinct signal, coupled to the two fluorine atoms on C1 and the adjacent protons on C3. The large chemical shift dispersion and the prevalence of through-bond and through-space couplings in ¹⁹F NMR spectroscopy would provide detailed structural information wikipedia.orgman.ac.ukorganicchemistrydata.org. Specific chemical shift and coupling constant data for this compound are not available in the searched literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of a molecule.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F, C-Cl, and C-Br stretching vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl and C-Br stretching absorptions are found at lower wavenumbers, generally in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹, and the corresponding bending vibrations would appear at lower frequencies. While an IR spectrum for this compound is noted to exist, the specific peak frequencies are not provided in the available data chemicalbook.com.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak cluster corresponding to its molecular formula, C₄H₄Br₂ClF₃. The isotopic pattern of this cluster would be characteristic of a compound containing two bromine atoms and one chlorine atom.
A detailed list of the mass-to-charge ratios (m/z) and their relative intensities has been reported chemicalbook.com. The base peak is observed at m/z 143.0. Other significant fragments are observed at m/z 225.0, 223.0, 189.0, 187.0, 175.0, 173.0, 145.0, 129.0, 109.0, 108.0, 107.0, 95.0, and 93.0 chemicalbook.com. The fragmentation pattern is consistent with the cleavage of C-C and C-halogen bonds. For instance, the loss of a bromine atom would lead to fragments around m/z 225/223. The presence of multiple halogens leads to a complex fragmentation pattern due to the various possible combinations of losses.
| m/z | Relative Intensity (%) |
| 306.0 | 11.1 |
| 304.0 | 16.0 |
| 302.0 | 7.1 |
| 227.0 | 21.8 |
| 225.0 | 89.8 |
| 224.0 | 3.4 |
| 223.0 | 68.7 |
| 189.0 | 26.0 |
| 187.0 | 26.4 |
| 177.0 | 6.7 |
| 175.0 | 27.4 |
| 173.0 | 21.8 |
| 145.0 | 33.5 |
| 143.0 | 100.0 |
| 109.0 | 16.9 |
| 108.0 | 31.2 |
| 107.0 | 19.2 |
| 95.0 | 37.9 |
| 93.0 | 41.4 |
Advanced Spectroscopic Techniques and Computational Methods for Conformational Analysis
The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from the bulky and electronegative halogen substituents. While specific advanced spectroscopic or computational studies for this particular molecule are not found in the searched literature, the conformational analysis of related halogenated butanes has been a subject of interest.
Techniques such as variable-temperature NMR spectroscopy could be employed to study the dynamic equilibria between different rotational isomers (rotamers). By analyzing the changes in chemical shifts and coupling constants with temperature, the relative energies of the conformers could be determined.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the potential energy surface of molecules. These methods can be used to calculate the geometries and relative energies of different staggered and eclipsed conformations. For butane and its derivatives, the most stable conformations are typically the anti and gauche forms organicchemistrydata.orgucsb.edunih.govspectrabase.com. The presence of multiple bulky and polar C-F, C-Cl, and C-Br bonds in this compound would lead to a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers at a given temperature could then be estimated using Boltzmann statistics.
Research Applications and Potential Areas of Exploration for 1,4 Dibromo 2 Chloro 1,1,2 Trifluorobutane
Utilization as a Building Block in Complex Fluorinated Compound Synthesis
The presence of bromine, chlorine, and fluorine atoms on the butane (B89635) backbone makes 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane a highly functionalized and versatile starting material for the synthesis of a wide array of fluorinated compounds.
Precursor for Novel Organofluorine Molecules
The differential reactivity of the carbon-halogen bonds in this compound allows for selective chemical transformations. Researchers can target the carbon-bromine bonds for reactions such as nucleophilic substitution or coupling reactions, while the more stable carbon-fluorine and carbon-chlorine bonds remain intact. This selectivity is crucial for the controlled, stepwise construction of complex organofluorine molecules. For instance, the bromine atoms can be replaced by various functional groups, leading to the formation of new fluorinated alcohols, amines, ethers, and other derivatives that are of interest in medicinal and materials chemistry.
Intermediate in the Development of Emerging Fluorinated Groups
The field of fluorine chemistry is continually evolving, with a constant demand for new fluorinated functional groups that can impart unique properties to molecules. This compound can serve as a key intermediate in the synthesis of such novel motifs. Through a series of dehalogenation, rearrangement, and addition reactions, the trifluorobutane core can be transformed into previously inaccessible fluorinated structures. These emerging fluorinated groups are then evaluated for their potential to enhance the biological activity of pharmaceuticals or the performance of advanced materials.
Exploration in Materials Science Research
The incorporation of fluorine into polymers and other materials can significantly alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics.
Potential in Polymer and Specialized Material Development
This compound is a potential monomer or chain-transfer agent in the synthesis of fluorinated polymers. The bromine atoms can act as initiation or termination sites in controlled radical polymerization techniques, allowing for the creation of well-defined polymer architectures. The resulting fluoropolymers are candidates for applications requiring high-performance materials, such as specialty elastomers, coatings, and membranes with low surface energy and high resistance to harsh environments.
Role in Surface Chemistry and Coating Research
The low surface energy characteristic of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. This compound can be used to modify surfaces through chemical grafting or as an additive in coating formulations. Research in this area focuses on developing self-cleaning surfaces, anti-fouling coatings for marine applications, and low-friction coatings for industrial and biomedical devices. The trifluorinated butyl chain can create a durable, low-energy interface between the coated material and its environment.
Investigations in Agrochemical and Pharmaceutical Research
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery and agrochemical development to improve efficacy, metabolic stability, and bioavailability. While specific research on the direct biological activity of this compound is limited, its value lies in its role as a versatile intermediate.
The strategic placement of fluorine atoms can significantly impact a molecule's properties, a principle that is widely applied in the development of new crop protection agents and therapeutic drugs. nbinno.com For instance, the structurally related compound 1,4-dibromo-2,5-difluorobenzene (B1294941) is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting the potential of halogenated building blocks in these sectors. nbinno.com The unique substitution pattern of this compound offers a distinct scaffold for the synthesis of novel fluorinated compounds that could be screened for potential pesticidal, herbicidal, or therapeutic properties. The development of new fluorinated heterocycles, which are prominent in many modern drugs, is an area where this compound could serve as a valuable precursor. ethernet.edu.et
Scaffold for Biologically Active Molecules
This compound is primarily used as a starting material to synthesize 4-bromo-1,1,2-trifluoro-1-butene (B151897). patsnap.com This transformation makes it a foundational component for building more complex, biologically active molecules. The resulting butene derivative is noted for its utility as an intermediate in developing pharmaceutical compounds, with research pointing towards its use in the synthesis of potential anticancer agents. The presence of the trifluorinated group is significant, as fluorine substitution is a well-known strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity to target proteins.
Design of New Agro- or Pharmacological Ingredients
The most direct application stemming from this compound is in the agrochemical sector. The intermediate it produces, 4-bromo-1,1,2-trifluoro-1-butene, is a key building block in the synthesis of novel pesticides. patsnap.com Specifically, derivatives of this intermediate have been reported to possess significant biological activity, showing efficacy as nematicides (for controlling nematodes) and acaricides (for controlling mites and ticks). patsnap.com
The synthesis of this crucial intermediate involves a dehalogenation or dehydrohalogenation reaction from this compound. One documented method is a phase-transfer catalyzed dehydrohalogenation using potassium hydroxide (B78521) and a catalyst.
Table 1: Reaction Conditions for Synthesis of 4-bromo-1,1,2-trifluoro-1-butene
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | Tetrabutylammonium bromide (TBAB) (5–10 mol%) |
| Base | Aqueous Potassium Hydroxide (KOH) (20–30% w/v) |
| Temperature | 80–100°C |
| Solvent | Toluene or Dichloromethane |
| Data sourced from a phase-transfer catalyzed dehydrohalogenation method. |
Theoretical and Computational Chemistry Studies
While specific computational research focused solely on this compound is not extensively published, its structure lends itself to theoretical analysis to predict its behavior and properties.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations are instrumental in understanding the reactivity and stability of polyhalogenated compounds. For a molecule like this compound, these calculations could map electron density to identify electrophilic and nucleophilic sites, predict the stability of potential carbocation intermediates, and determine the bond dissociation energies for the carbon-halogen bonds.
The high degree of halogenation significantly influences the molecule's electronic properties. The presence of three strong carbon-fluorine bonds enhances thermal stability compared to less fluorinated analogues. A comparative analysis with 1,4-dibromo-2-chloro-1,1-difluorobutane (B1304028) highlights that the additional fluorine atom in the trifluoro- derivative increases the molecular weight and enhances thermal stability due to the greater strength of the C-F bond. Theoretical calculations would be able to quantify these differences and predict reaction pathways, such as the favorability of the dehalogenation reactions used in its practical applications. patsnap.com
Molecular Modeling of Interactions with Biological Systems
Following its conversion into more complex derivatives, molecular modeling becomes a key tool for predicting biological activity. For the nematicidal and acaricidal compounds derived from this precursor, molecular docking simulations could be employed to model how these molecules interact with specific protein targets within pests. patsnap.com Such models help elucidate the mechanism of action by visualizing binding modes and calculating binding affinities, guiding the design of more potent and selective agrochemicals. Similarly, for potential pharmaceutical applications like anticancer agents, modeling would be essential to predict interactions with target enzymes or receptors in human cells.
Future Research Directions in Polyhalogenated Organofluorine Chemistry
The future of organofluorine chemistry is increasingly tied to the principles of green and sustainable chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. springernature.comnih.gov
Development of Sustainable Synthetic Methodologies
The transformation of this compound provides a clear example of progress toward more sustainable synthetic methods. A patented process for converting it to 4-bromo-1,1,2-trifluoro-1-butene utilizes zinc powder in water as the solvent and dehalogenation agent. patsnap.com This approach offers several advantages aligned with green chemistry:
Elimination of Organic Solvents: The use of water avoids the need for volatile and often toxic organic solvents, which simplifies the process and reduces environmental impact. patsnap.com
Simplified Separation: The product is easily separated from the aqueous reaction mixture. patsnap.com
High Yield: The process demonstrates high yields, making it an efficient and economically viable method. patsnap.com
Table 2: Summary of Sustainable Synthesis of 4-bromo-1,1,2-trifluoro-1-butene
| Embodiment (from patent) | Zinc Powder (molar eq.) | Temperature | Reaction Time | Crude Product Yield |
| Example 1 | 1.0 | 50-60°C | 3 h | 82.7% |
| Example 2 | 1.5 | 60-70°C | 0.5 h | - |
| Example 3 | 1.1 | 70-80°C | 1.0 h | - |
| Data sourced from patent examples describing the dehalogenation of this compound in water. patsnap.com |
This method exemplifies the ongoing development of sustainable practices in organofluorine chemistry, which aim to minimize environmental hazards across a chemical's life cycle. nih.gov Future research will likely continue to focus on developing catalytic methods, electrochemical synthesis, and flow chemistry processes to further enhance the sustainability of producing valuable fluorinated compounds.
Understanding and Mitigating Environmental Impact of Fluorinated Compounds
The environmental impact of fluorinated compounds is a significant area of scientific research. Many halogenated hydrocarbons are known for their persistence in the environment and potential to contribute to ozone depletion or act as greenhouse gases. nih.gov While there are no specific studies on the environmental fate and impact of this compound, the general behavior of related compounds provides a framework for potential areas of investigation.
Brominated flame retardants (BFRs), for example, are known to be persistent and can bioaccumulate. nih.govresearchgate.netscienceopen.com Research on BFRs often focuses on their degradation pathways, which can include photodegradation and microbial degradation. nih.govresearchgate.net These processes can lead to the formation of transformation products that may have different environmental properties and toxicity compared to the parent compound. researchgate.net
Similarly, the environmental impact of fluorinated anesthetics like halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) has been studied. wikipedia.orgnih.gov A significant portion of inhaled halothane is metabolized in the liver, and its degradation products are excreted. wikipedia.orgnih.gov Studies on the photochemical degradation of halogenated anesthetics are also being conducted to find ways to mitigate their release into the atmosphere. mdpi.com
Given its structure, this compound could be a subject of interest in studies aimed at understanding the atmospheric chemistry and degradation of complex halogenated molecules. Research in this area would be crucial to assess its potential environmental impact, including its atmospheric lifetime, global warming potential, and ozone depletion potential. However, at present, such studies specifically involving this compound are not available in the public domain.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, particularly to distinguish between bromine and chlorine substituents. Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (304.33 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy identifies C-F and C-Br stretching vibrations (600–800 cm⁻¹). Differential Scanning Calorimetry (DSC) can assess phase transitions, given its reported boiling point (70°C) and density (2.035 g/cm³) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its irritant properties (Xi hazard classification). Avoid skin contact and inhalation; wash exposed areas immediately with water. Store in sealed containers at room temperature in dry conditions to prevent hydrolysis . Consult safety data sheets (SDS) for emergency procedures, including first-aid measures for inhalation or dermal exposure .
Q. How can researchers determine the purity of synthesized this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a UV detector (λ = 210–250 nm) is effective for purity assessment. Gas Chromatography (GC) paired with MS validates volatile impurities. Elemental analysis (C, H, Br, Cl, F) quantifies halogen content, with deviations >1% indicating contamination .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Halogen-exchange reactions under controlled conditions (e.g., using Br₂ or Cl₂ in fluorinated solvents) are common. For example, bromination of 1,4-dichloro-1,1,2-trifluorobutane with HBr in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 40–60°C yields the target compound . Purification via fractional distillation (boiling point ~70°C) ensures high purity .
Q. How do physical properties like boiling point and density influence experimental design?
- Methodological Answer : The low boiling point (70°C) necessitates low-temperature distillation to prevent decomposition. High density (2.035 g/cm³) requires careful solvent selection (e.g., dichloromethane or fluorinated solvents) to ensure miscibility. These properties also dictate storage conditions (sealed, dry) to avoid volatility-driven losses .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of multiple halogens. The InChIKey (
YRQSISPSGIETOP-UHFFFAOYSA-N) and SMILES strings enable software like Gaussian or ORCA to simulate bond dissociation energies, identifying preferential reaction sites (e.g., bromine vs. chlorine substitution) .
Q. How to resolve discrepancies in reported thermodynamic data (e.g., boiling points)?
Q. What strategies optimize yields in multi-step syntheses using this compound as an intermediate?
- Methodological Answer : Use kinetic control for halogen-selective reactions (e.g., Suzuki-Miyaura coupling with Br substituents). Protect reactive sites (e.g., F atoms) via silylation. Monitor reaction progress with in-situ NMR or FTIR to minimize side reactions. Post-synthesis, employ column chromatography with fluorophilic stationary phases for purification .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolysis is a key risk; store under inert gas (N₂/Ar) with molecular sieves. Compare NMR spectra before and after storage to detect decomposition (e.g., loss of Br or Cl) .
Q. What analytical approaches validate the compound’s role in environmental fate studies?
- Methodological Answer :
Use gas chromatography-electron capture detection (GC-ECD) to trace halogenated byproducts in environmental matrices. High-resolution mass spectrometry (HRMS) identifies transformation products (e.g., dehalogenated species). Ecotoxicity assays (e.g., Daphnia magna exposure) quantify bioaccumulation potential, leveraging its logP (~2.8 estimated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
